

Spectroscopic and Synthetic Profile of Isoquinoline-8-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinoline-8-carbonitrile*

Cat. No.: *B1314838*

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **isoquinoline-8-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its structural and analytical data.

Introduction

Isoquinoline-8-carbonitrile is a distinct isomer within the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence and position of the nitrile group on the isoquinoline core significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of diverse functionalized molecules with potential therapeutic applications.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ N ₂	N/A
Molecular Weight	154.17 g/mol	N/A

Spectroscopic Data

Detailed experimental spectroscopic data for **isoquinoline-8-carbonitrile** is not widely available in public spectral databases. The following tables present predicted and analogous data based on the analysis of closely related isoquinoline derivatives. This information serves as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.3	s	H-1
~8.6	d	H-3
~8.2	d	H-4
~8.0	d	H-5
~7.8	t	H-6
~7.9	d	H-7

Note: Predicted values are based on general knowledge of isoquinoline chemistry and analysis of similar structures. Actual values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~152	C-1
~144	C-3
~121	C-4
~136	C-4a
~130	C-5
~128	C-6
~133	C-7
~110	C-8
~118	C-8a
~117	-C \equiv N

Note: Predicted values are based on general knowledge of isoquinoline chemistry and analysis of similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C \equiv N stretch (nitrile)
~3050	Medium	C-H stretch (aromatic)
~1620, 1580, 1500	Medium-Strong	C=C and C=N ring stretching
~850-750	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

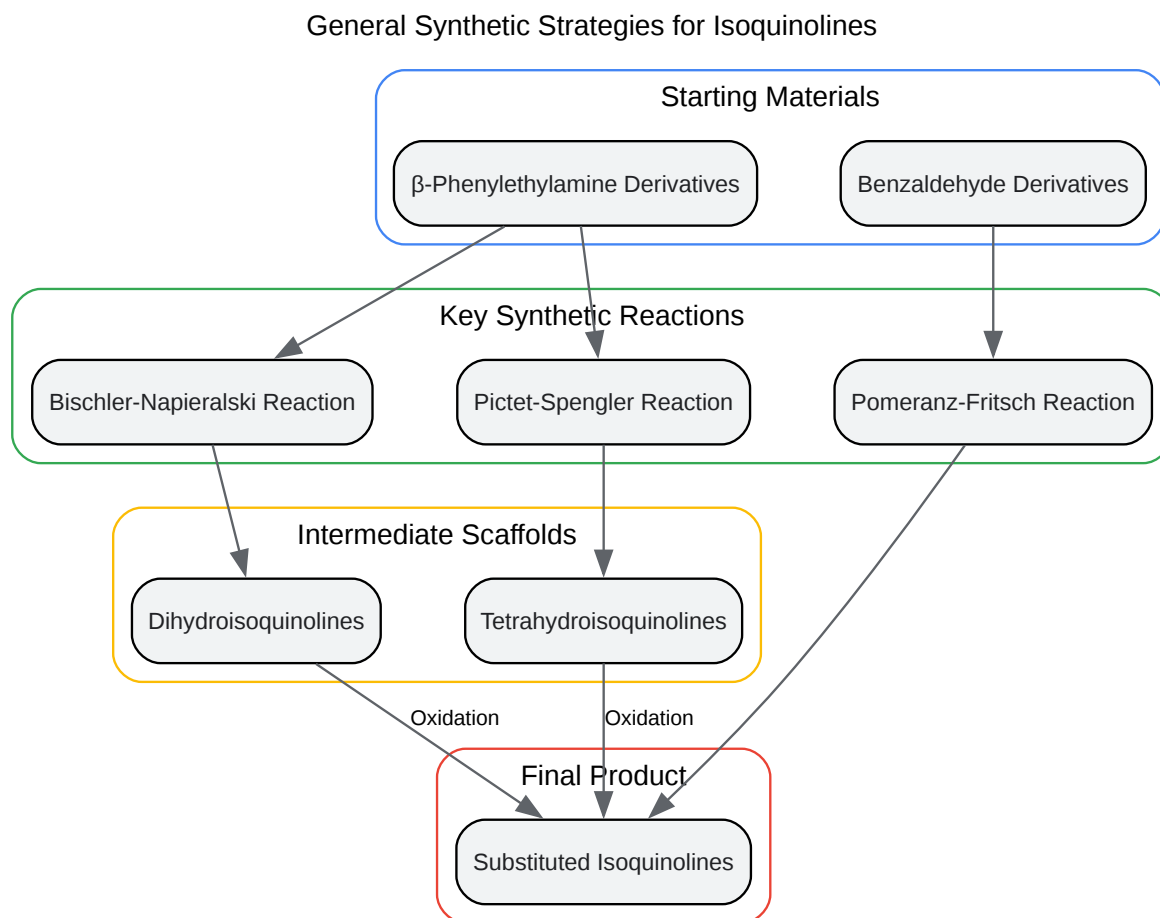
m/z	Interpretation
154	[M] ⁺ (Molecular Ion)
127	[M-HCN] ⁺

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and spectroscopic analysis of **isoquinoline-8-carbonitrile** is not readily available in the surveyed literature, a general workflow can be outlined based on established methods for the synthesis of substituted isoquinolines and their characterization.

Synthesis of Isoquinoline Scaffolds

The synthesis of the isoquinoline core can be achieved through several named reactions, providing a versatile platform for the introduction of various functional groups.



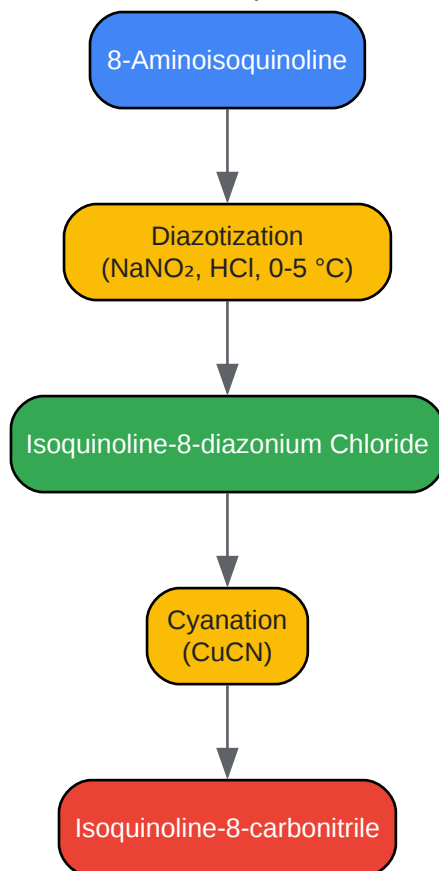
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Caption: Common synthetic pathways to the isoquinoline core structure.

Introduction of the Nitrile Group

The cyano group at the 8-position can be introduced through various methods, most commonly via a Sandmeyer reaction starting from the corresponding 8-aminoisoquinoline.

Introduction of the Nitrile Group via Sandmeyer Reaction

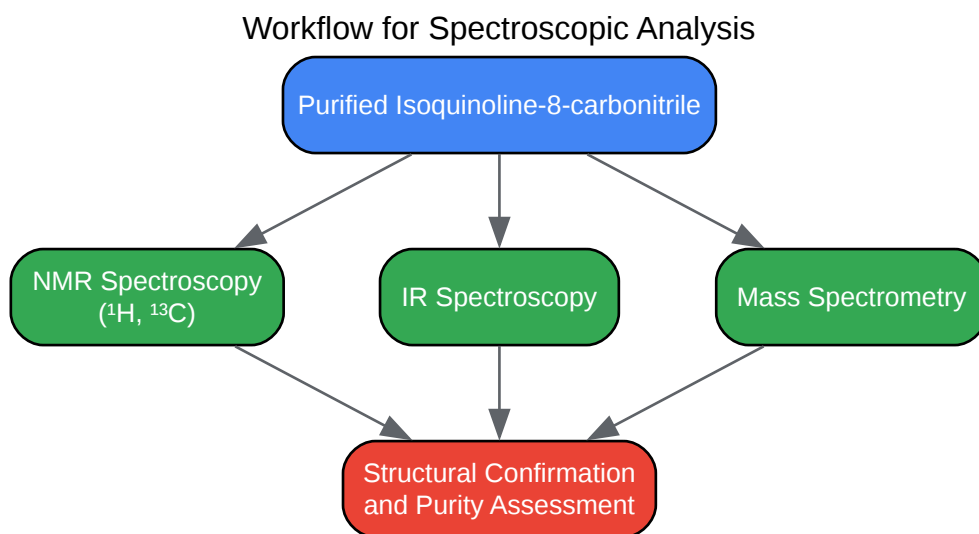


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Caption: Workflow for the synthesis of **isoquinoline-8-carbonitrile** from 8-aminoisoquinoline.

Spectroscopic Analysis Workflow

The characterization of the synthesized **isoquinoline-8-carbonitrile** would follow a standard analytical workflow.



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Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for **isoquinoline-8-carbonitrile**, providing a foundational resource for its synthesis and characterization. The provided experimental workflows, based on established chemical principles, offer a roadmap for researchers aiming to work with this and related compounds. Further experimental validation is encouraged to build upon the data presented herein.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com